Desalaninebenanomicin A
Overview
Description
Desalaninebenanomicin A is a derivative of benanomicin A, which is a member of the benanomicin family of antibiotics. These compounds are known for their potent antifungal properties. This compound is characterized by the absence of an alanine residue, which differentiates it from its parent compound, benanomicin A .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desalaninebenanomicin A can be synthesized through the cleavage of the amido bond of benanomicin A using Meerwein’s reagent . This method involves the selective removal of the alanine moiety, resulting in the formation of this compound. The reaction conditions typically include the use of an organic solvent and a controlled temperature to ensure the selective cleavage of the amido bond.
Industrial Production Methods
Industrial production of this compound involves the fermentation of specific strains of microorganisms that produce benanomicin A. The benanomicin A is then subjected to chemical modification to remove the alanine residue, yielding this compound. This process may involve multiple steps, including extraction, purification, and chemical modification .
Chemical Reactions Analysis
Types of Reactions
Desalaninebenanomicin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve an acidic or basic medium and controlled temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve an organic solvent and controlled temperature.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Desalaninebenanomicin A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical reactivity and properties of benanomicin derivatives.
Biology: It is used to study the biological activity and mechanism of action of benanomicin derivatives.
Medicine: It is investigated for its potential use as an antifungal agent in the treatment of fungal infections.
Industry: It is used in the development of new antifungal agents and other pharmaceutical products.
Mechanism of Action
Desalaninebenanomicin A exerts its effects by inhibiting the synthesis of fungal cell walls. It targets specific enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell wall integrity and ultimately causing cell death. The molecular targets include enzymes such as β-glucan synthase and chitin synthase, which are essential for the formation of the fungal cell wall .
Comparison with Similar Compounds
Similar Compounds
Benanomicin A: The parent compound from which desalaninebenanomicin A is derived. It contains an alanine residue that is absent in this compound.
Benanomicin B: Another member of the benanomicin family with similar antifungal properties.
Benanomicin C: A derivative of benanomicin A with additional modifications.
Uniqueness
This compound is unique due to the absence of the alanine residue, which imparts different chemical and biological properties compared to its parent compound, benanomicin A. This modification can lead to differences in antifungal activity, stability, and solubility, making this compound a valuable compound for further research and development .
Properties
IUPAC Name |
5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O18/c1-9-4-15-21(28(44)18(9)34(48)49)20-13(7-14-22(29(20)45)25(41)12-5-11(50-3)6-16(37)19(12)24(14)40)26(42)32(15)53-36-31(47)33(23(39)10(2)52-36)54-35-30(46)27(43)17(38)8-51-35/h4-7,10,17,23,26-27,30-33,35-39,42-47H,8H2,1-3H3,(H,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIHBEYSBXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932667 | |
Record name | 5-[(6-Deoxy-3-O-pentopyranosylhexopyranosyl)oxy]-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145660-37-3 | |
Record name | Desalaninebenanomicin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145660373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(6-Deoxy-3-O-pentopyranosylhexopyranosyl)oxy]-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6,8,13-tetrahydrobenzo[a]tetracene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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